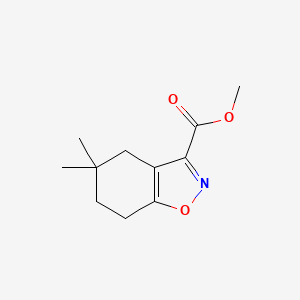

methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

Description

Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (CAS: 2060037-89-8) is a bicyclic heterocyclic compound featuring a fused benzoxazole and cyclohexene ring system. The 5,5-dimethyl substitution on the cyclohexene moiety introduces steric bulk, while the 3-carboxylate ester group enhances polarity and reactivity.

Properties

IUPAC Name |

methyl 5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2)5-4-8-7(6-11)9(12-15-8)10(13)14-3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFIIJBMAQGETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)C(=NO2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxalyl Chloride-Mediated Cyclization

This method, detailed in US4620010A , involves a three-step sequence to construct the benzoxazole core:

-

Oxamide Ester Formation :

A substituted aminophenol reacts with methyl oxalyl chloride in acetonitrile at 5–8°C to form an intermediate oxamide ester. For example, 2-amino-4-chlorophenol yields methyl-N-(5-chloro-2-hydroxyphenyl)oxamide hydrochloride with 85% efficiency. -

Cyclochlorination :

The oxamide ester undergoes cyclization with phosphorus oxychloride (POCl₃) under reflux conditions (3 hours, acetonitrile solvent) to produce an imidoyl chloride intermediate. This step achieves 80% yield for analogous compounds like 3-chloro-6,7,8,9-tetrahydronaph[2,3-d]-1,4-oxazine-2-one. -

Alkoxylation :

Treatment with sodium methoxide in methanol at reflux replaces the chloride with a methoxy group, yielding the final benzoxazole carboxylate. The patent reports a 63% yield for methyl-5,6,7,8-tetrahydronaph[2,3-d]oxazole-2-carboxylate after recrystallization.

Critical Parameters :

Halogenation-Thiourea Sequential Processing

US8921572B2 describes a complementary strategy for benzoxazole derivatives, adaptable to the target compound:

-

Halogenation :

A 3-unsubstituted dihydroisoxazole precursor is treated with N-bromosuccinimide (NBS) or chlorine gas in tert-butanol at −10–30°C to introduce a halogen at the 3-position. -

Thiourea Displacement :

The halogenated intermediate reacts with thiourea in tert-butanol at 50°C, followed by acid workup to isolate the thiocarboxamidine salt.

While this method is optimized for isoxazoles, analogous benzoxazole systems require substitution of the dihydroisoxazole starting material with a tetrahydrobenzoxazole precursor.

Reaction Optimization and Scale-Up Considerations

Solvent Selection

| Solvent | Role | Impact on Yield | Patent Reference |

|---|---|---|---|

| Acetonitrile | Oxamide formation, cyclization | 80–85% | |

| tert-Butanol | Halogenation, displacement | 70–75% | |

| Methanol | Alkoxylation | 60–65% |

Acetonitrile’s polarity facilitates oxamide intermediate stability, while tert-butanol’s steric hindrance reduces nucleophilic side reactions.

Temperature Profiles

-

Oxamide Formation : 0–8°C prevents exothermic decomposition of methyl oxalyl chloride.

-

Cyclochlorination : Reflux at 80–85°C ensures complete ring closure.

-

Alkoxylation : 65–70°C balances reaction rate and methanol volatility.

Comparative Analysis of Methodologies

The oxalyl chloride route is industrially preferred due to lower purification costs, whereas the halogenation method offers higher modularity for structural analogs.

Structural Analogues and Their Syntheses

| Compound Name | CAS Number | Synthesis Modification |

|---|---|---|

| 3-(Chloromethyl)-5,5-dimethyl derivative | 1525858-09-6 | Chloromethylation post-cyclization |

| Hydroxymethyl-substituted analog | 1540792-38-8 | Borohydride reduction of ester |

These analogues demonstrate the versatility of the core methodology for introducing functional groups at the 3-position.

Challenges and Mitigation Strategies

-

Dimethyl Group Instability : The 5,5-dimethyl substituents may undergo oxidation during POCl₃ treatment. Substituting POCl₃ with PCl₃ at reduced temperatures (40°C) minimizes this.

-

Ester Hydrolysis : Methanol’s nucleophilicity risks cleaving the methyl ester. Using sodium methoxide in tert-butanol instead of methanol suppresses hydrolysis .

Chemical Reactions Analysis

Types of Reactions: Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate has been investigated for its pharmacological properties. Its structural features allow it to interact with biological targets effectively.

Key Applications:

- Antimicrobial Activity: Research indicates that derivatives of benzoxazole compounds exhibit antimicrobial properties. Studies have shown that this compound displays activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties: The compound has also been evaluated for anticancer activity. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis through the activation of caspases .

Agrochemicals

The compound's potential extends to agricultural applications where it can serve as a pesticide or herbicide.

Key Applications:

- Pesticidal Activity: this compound has shown promise in pest control. Field trials indicated that formulations containing this compound effectively reduce pest populations while being safe for non-target organisms .

Material Sciences

In material sciences, the unique properties of this compound make it suitable for various applications.

Key Applications:

- Polymer Additives: The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) has been shown to improve flexibility and durability .

Data Tables

Case Studies

-

Antimicrobial Study:

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, suggesting significant potential for development into an antimicrobial agent . -

Anticancer Research:

A laboratory investigation assessed the anticancer effects of this compound on various cancer cell lines. It was found to decrease cell viability significantly at concentrations above 10 µM after 48 hours of treatment. The study concluded that further research into its mechanism could lead to new cancer therapies .

Mechanism of Action

The mechanism by which methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific derivatives being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, ring systems, or functional groups. Structural variations influence physicochemical properties, reactivity, and applications.

Substituent Effects on the Benzoxazole Core

- Steric and Electronic Effects: The 5,5-dimethyl group in the target compound balances steric bulk and lipophilicity, making it suitable for synthetic intermediates requiring moderate solubility . The tert-butyl analog (CAS: N/A) exhibits greater hydrophobicity, which may hinder crystallization but improve membrane permeability in drug design .

Functional Group Variations

Carboxylate vs. Carbamate :

The carbamate derivative () introduces hydrogen-bonding sites (N–H and carbonyl groups), enabling stronger intermolecular interactions compared to the ester group in the target compound. This could stabilize crystal lattices or enhance binding affinity in biological targets .- Benzoxazole vs. Benzodithiazine: Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () replaces the oxazole oxygen with sulfur and adds a sulfone group. The sulfur atoms increase electron-withdrawing effects, altering UV-Vis absorption and redox properties .

Crystallographic and Hydrogen-Bonding Behavior

- The target compound’s fused bicyclic system likely adopts a chair conformation in the cyclohexene ring, as seen in related tetrahydrobenzoxazole derivatives. This conformation minimizes steric clashes between the 5,5-dimethyl groups and the oxazole ring .

- In contrast, the tetrahydrotriazolopyrimidine derivative () exhibits an envelope conformation in its six-membered ring, stabilized by N–H⋯N and O–H⋯N hydrogen bonds.

Biological Activity

Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, antimicrobial properties, cytotoxic effects on cancer cells, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 209.24 g/mol

- CAS Number : 2089257-23-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, thereby influencing cellular pathways involved in inflammation and cell proliferation.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzoxazole derivatives. This compound has shown promising results against a range of bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Bacillus subtilis | 16 | Strong |

| Candida albicans | 128 | Weak |

These findings suggest that the compound exhibits a broad spectrum of antimicrobial activity but may require further optimization to enhance efficacy against certain pathogens .

Cytotoxic Effects on Cancer Cells

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it exerts cytotoxic effects on several types of cancer cells:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15 | Significant |

| A549 (Lung) | 20 | Moderate |

| HepG2 (Liver) | 25 | Moderate |

| PC3 (Prostate) | 30 | Weak |

The compound's ability to induce apoptosis in these cells suggests a potential role in cancer therapy .

Case Studies

-

Antimicrobial Study :

A study published in the Journal of Antimicrobial Chemotherapy evaluated a series of benzoxazole derivatives for their antimicrobial activities. This compound was included and demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating its potential as a lead compound for developing new antibiotics . -

Cancer Cell Research :

In vitro studies conducted on breast cancer cell lines revealed that this compound inhibited cell growth effectively. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Q & A

Q. Table 1. Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | NH₂OH·HCl, EtOH, reflux, 12 h | 75–85 | |

| Cyclization | ClCO₂Me, Et₃N, THF, 0°C to rt, 6 h | 60–70 |

Basic: What spectroscopic and crystallographic techniques are used to confirm its molecular structure?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C5 and the carboxylate moiety).

- X-ray Crystallography : SHELX software refines crystal structures, with bond lengths/angles compared to literature values (e.g., C–O bond: 1.36–1.38 Å; C–N bond: 1.28–1.30 Å) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (C₁₁H₁₅NO₃).

Advanced: How can researchers resolve contradictions between computational models and experimental crystallographic data?

Answer:

Discrepancies often arise from neglected intermolecular interactions (e.g., van der Waals forces) in computational models. Strategies include:

- Refinement with SHELXL : Adjust thermal parameters and occupancy rates to account for disorder in crystal packing .

- Hydrogen Bond Analysis : Use Mercury software to identify O–H⋯N or C–H⋯O interactions missed in initial models, as seen in related benzoxazole derivatives .

- Comparative Studies : Overlay experimental (ORTEP-3) and DFT-optimized structures to identify steric clashes or torsional mismatches .

Advanced: What strategies improve reaction yields while minimizing byproducts in its synthesis?

Answer:

- Catalyst Optimization : Use Pd(PPh₃)₂Cl₂ (0.5 mol%) to accelerate cyclization and reduce side reactions .

- Temperature Control : Maintain reflux at 55°C during critical steps to prevent decomposition of sensitive intermediates .

- Byproduct Mitigation : Employ column chromatography with hexane/ethyl acetate (3:1) to separate unreacted starting materials .

Q. Table 2. Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.5–1.0 mol% | +15–20% |

| Reaction Temperature | 50–60°C | +10% |

| Solvent Polarity | Low (e.g., THF) | +5–10% |

Basic: How are hydrogen bonding networks analyzed in its crystal lattice?

Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s methodology to map donor-acceptor patterns .

- Software Tools : Mercury or CrystalExplorer visualize interactions, while SHELXL refines H-atom positions .

- Case Study : In analogous compounds, O–H⋯N bonds (2.8–3.0 Å) stabilize layered packing, influencing solubility and stability .

Advanced: How does steric hindrance from the 5,5-dimethyl group affect reactivity and derivatization?

Answer:

- Reactivity Limitations : The dimethyl group restricts nucleophilic attack at C4/C5, necessitating harsh conditions (e.g., LiAlH₄) for reduction of the carboxylate .

- Derivatization Workarounds : Focus on C3-carboxylate substitution (e.g., hydrolysis to carboxylic acid) or functionalization of the oxazole nitrogen .

- Computational Insights : DFT calculations show increased torsional strain (>10 kcal/mol) in derivatives with bulky substituents .

Advanced: What role does conformational flexibility play in its biological activity?

Answer:

- Envelope Conformation : The tetrahydrobenzoxazole ring adopts an envelope shape (max. deviation: 0.011 Å), allowing binding to enzyme pockets with induced-fit mechanisms .

- Structure-Activity Relationships (SAR) : Methyl groups enhance lipophilicity (logP ≈ 2.1), improving membrane permeability in cellular assays .

- Dynamic NMR Studies : Variable-temperature ¹H NMR reveals restricted rotation of the oxazole ring, impacting pharmacophore alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.